![molecular formula C20H18BrNO3 B2812480 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid CAS No. 937604-68-7](/img/structure/B2812480.png)
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
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Description
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid, also known as BEPI, is a synthetic derivative of indole-3-carboxylic acid. It is a small molecule that has been studied for its potential medicinal properties, including its ability to inhibit enzymes involved in cancer cell growth, and its ability to act as an anti-inflammatory and anti-microbial agent. BEPI has been studied extensively in the laboratory and has been shown to have a wide range of potential applications in the medical field.
Scientific Research Applications
Novel Synthesis and Surface Active Properties
A new surfactant containing a benzene spacer, synthesized via a copper-catalyzed cross-coupling reaction, demonstrates the potential of such compounds in forming premicellar aggregations. This indicates a possible application in the creation of surfactants with unique properties, potentially relevant to the compound due to structural similarities (Chen, Hu, & Fu, 2013).
Antioxidant Activity
Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, including compounds structurally similar to 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid, have shown potent antioxidant activity. This suggests potential applications in food and pharmaceuticals as natural antioxidants, hinting at the antioxidant capabilities of related compounds (Li, Li, Gloer, & Wang, 2012).
Heterocyclic Compound Synthesis for Antibacterial Applications
Research has explored the use of similar compounds as key starting materials for synthesizing a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds have been evaluated for their antibacterial activities, suggesting a potential application in the development of new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Synthetic Routes and Applications in Organic Chemistry
A study on the synthesis of novel indole-based hybrid oxadiazole scaffolds with potential urease inhibitory activity showcases the versatility of indole derivatives in drug design. This research presents a methodological approach to creating compounds with significant biological activities, offering insights into the synthetic utility of compounds like 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid in designing therapeutic agents (Nazir et al., 2018).
properties
IUPAC Name |
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-12-4-3-5-15-17(11-22-19(12)15)16(20(24)25)10-18(23)13-6-8-14(21)9-7-13/h3-9,11,16,22H,2,10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXYVIOGRJNDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid |
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